

# AMG7703: A Comprehensive Technical Guide to a Selective GPR43 Chemical Probe

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## Compound of Interest

Compound Name: AMG7703

Cat. No.: B15570085

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## Introduction

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. [1] This receptor is activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are metabolic products of gut microbiota. [1] The study of GPR43 has been significantly advanced by the development of selective chemical probes. Among these, **AMG7703** has been identified as a potent and selective allosteric agonist of GPR43, providing a valuable tool to dissect its physiological and pathological roles. [1] This technical guide provides an in-depth overview of **AMG7703**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

## Mechanism of Action

**AMG7703** functions as a selective allosteric agonist for GPR43. [1][2] Unlike the endogenous orthosteric agonists (SCFAs) that bind to the primary binding site, **AMG7703** binds to a distinct, allosteric site on the receptor. [2] This interaction leads to a conformational change in the receptor, resulting in its activation. A key feature of **AMG7703** is its ability to not only directly activate GPR43 but also to act as a positive allosteric modulator, enhancing the signaling induced by endogenous ligands like acetate. [2]

Upon binding, **AMG7703** activates both G $\alpha$ i and G $\alpha$ q signaling pathways, which are the primary signaling cascades coupled to GPR43.[3] The activation of these pathways leads to a variety of downstream cellular responses.

## Data Presentation

The following tables summarize the quantitative data for **AMG7703**'s activity at human and mouse GPR43.

Table 1: In Vitro Pharmacological Data for **AMG7703** at Human and Mouse GPR43 (FFA2)[1]

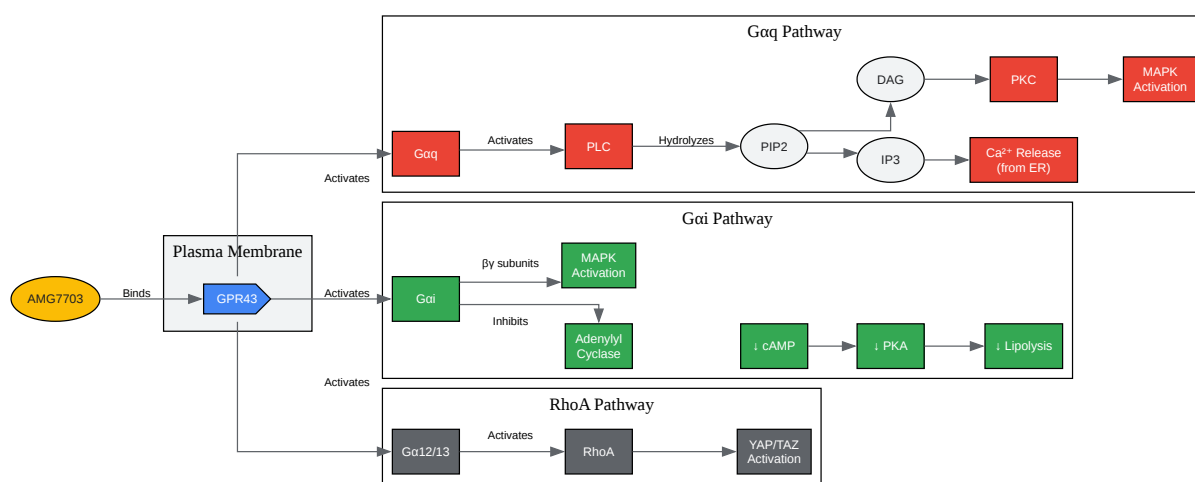
Assay Type	Species	EC50 / IC50 ( $\mu$ M)
G $\alpha$ q-coupled Aequorin Inhibition	Human	0.45
G $\alpha$ q-coupled Aequorin Inhibition	Mouse	1.27
G $\alpha$ i-coupled cAMP Inhibition	Human	0.7
G $\alpha$ i-coupled cAMP Inhibition	Mouse	0.96

Table 2: Selectivity Profile of **AMG7703**[4]

Receptor	Activity at 30 $\mu$ M
FFA1 (GPR40)	Inactive
FFA3 (GPR41)	Inactive
GHSR	Inactive
ETB	Inactive
CCR2	Inactive
CXCR3	Inactive
CXCR4	Inactive
CCR7	Inactive

## Signaling Pathways

GPR43 activation by **AMG7703** initiates a cascade of intracellular events through its coupling to Gai and Gαq proteins.



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Caption: GPR43 signaling pathways activated by **AMG7703**.

## Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

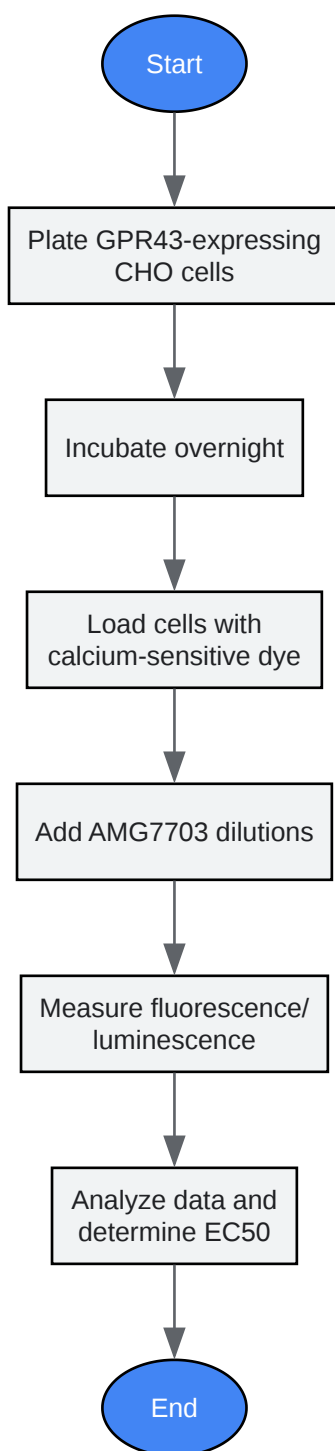
### Gαq Signaling: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR43 activation.<sup>[1]</sup>

Principle: Gαq activation leads to the release of intracellular calcium stores. This change in calcium concentration can be detected using calcium-sensitive fluorescent dyes.<sup>[1]</sup>

Methodology:

- Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human or mouse GPR43 and aequorin in a 96-well plate and culture overnight.
- Compound Preparation: Prepare serial dilutions of **AMG7703** in an appropriate assay buffer.
- Assay Procedure:
  - Wash the cells with assay buffer.
  - Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
  - Add the diluted **AMG7703** to the wells.
  - Immediately measure the fluorescence or luminescence signal using a plate reader capable of kinetic reads.
- Data Analysis:
  - Plot the peak fluorescence/luminescence signal as a function of **AMG7703** concentration.
  - Fit the data to a four-parameter logistic equation to determine the EC50 value.



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Caption: Experimental workflow for a calcium mobilization assay.

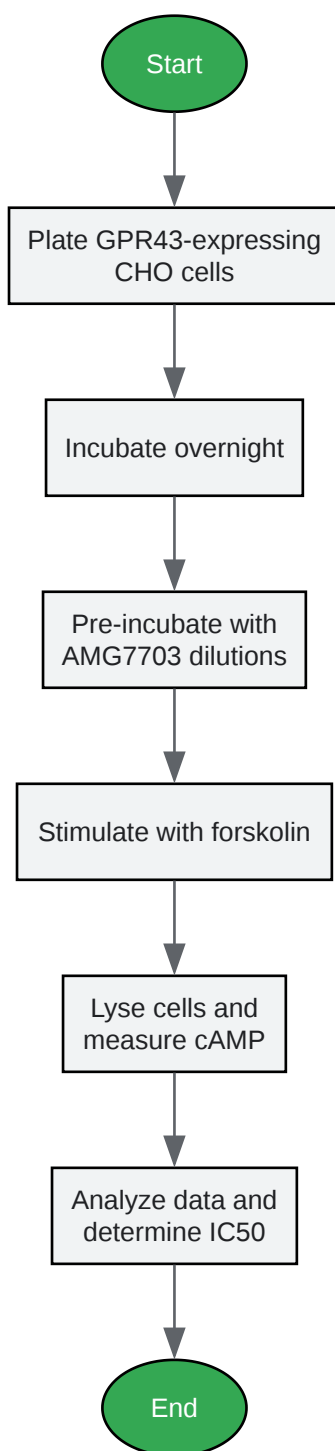
## G $\alpha$ i Signaling: cAMP Inhibition Assay

This assay quantifies the ability of **AMG7703** to inhibit cAMP production following G $\alpha$ i activation.<sup>[2]</sup>

Principle: G $\alpha$ i activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured in the presence of an adenylyl cyclase activator, such as forskolin.<sup>[2]</sup>

#### Methodology:

- Cell Culture: Plate CHO cells stably expressing human or mouse GPR43 in a 384-well plate and culture overnight.
- Compound Preparation: Prepare serial dilutions of **AMG7703** in an appropriate assay buffer.
- Assay Procedure:
  - Pre-incubate the cells with the diluted **AMG7703** for a specified time (e.g., 15-30 minutes).
  - Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
  - Incubate for a defined period (e.g., 30 minutes).
  - Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
- Data Analysis:
  - Plot the cAMP signal as a function of **AMG7703** concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



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